2-(4-溴苯磺酰胺基)-3-羟基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

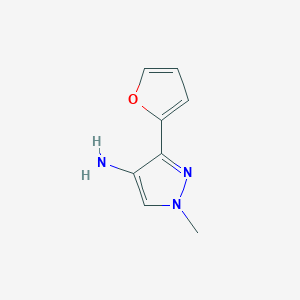

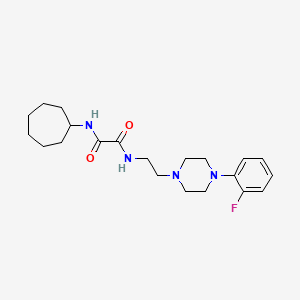

The compound 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid is a derivative of benzenesulfonylamino-propionic acid, which is structurally related to L-tyrosine, an amino acid with a phenolic side chain. The presence of the bromo-benzenesulfonylamino group suggests potential reactivity and utility in chemical synthesis, particularly in the formation of more complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate leads to the formation of furanonyl palladium intermediates, which can undergo further reactions to yield various derivatives . Although the specific synthesis of 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid is not detailed, the methodologies applied in the synthesis of similar compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzenesulfonylamino-propionic acid derivatives has been studied, revealing significant conformational differences in the L-tyrosine cores of the molecules. Intramolecular aromatic π-π stacking and short C-H···O interactions have been observed, which could influence the reactivity and physical properties of these compounds . These structural features are important for understanding the behavior of 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid in various chemical contexts.

Chemical Reactions Analysis

The reactivity of benzenesulfonylamino-propionic acid derivatives can be inferred from related studies. For example, the products from palladium-catalyzed cyclization reactions can be further elaborated through nucleophilic substitution reactions, reduction of C-Br bonds, and S(N)2'-substitution, indicating a range of possible chemical transformations for these types of compounds . The presence of the bromo and sulfonylamino groups in 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid suggests that it could participate in similar reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid are not provided, the properties of related compounds can offer some insights. The stability and gas chromatographic properties of derivatives formed from reactions with benzenesulfonic acid derivatives have been reported, as well as their detection sensitivity in analytical methods . These findings can help predict the behavior of 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid in various analytical and synthetic applications.

科学研究应用

合成技术和化学性质

研究工作已集中在开发将苯磺酰胺基团结合到复杂分子中的合成方法。例如,通过使用催化量的酸性催化剂进行环卤化来合成聚烷基苯,展示了苯磺酰胺基衍生物在用于创建具有特定性质的卤化合物的操作(Bovonsombat & Mcnelis, 1993)。该技术突出了在化学合成中使用苯磺酰胺基衍生物的灵活性。

结构分析和构象

苯磺酰胺基衍生物(例如苯磺酰胺基-3-(4-苯磺酰氧基苯基)丙酸)的晶体结构研究揭示了 L-酪氨酸骨架构象的变化。这些发现强调了结构分析在了解这些化合物性质和潜在应用中的重要性(Khan et al., 2011)。

光动力疗法应用

苯磺酰胺基衍生物的一个重要应用领域是用于治疗癌症的光动力疗法 (PDT)。用苯磺酰胺基取代的新型锌酞菁衍生物的合成证明了它们作为 II 型光敏剂的效用。这些化合物表现出高单线态氧量子产率,使其成为 PDT 的有希望的候选者(Pişkin 等人,2020)。

缓蚀

苯磺酰胺基衍生物也在腐蚀科学领域找到了应用。例如,已经合成并研究了苯并噻唑衍生物作为酸性溶液中碳钢缓蚀剂的作用。这些化合物提供了一层保护层,展示了苯磺酰胺基衍生物在工业环境中的实际应用(Hu et al., 2016)。

环境和微生物研究

已经探索了偶氮染料和相关磺化合物的环境降解和微生物利用,包括那些含有苯磺酰胺基的化合物。关于特定真菌和细菌对这些化合物进行矿化的研究有助于了解磺化偶氮染料的可生物降解性和潜在环境影响(Paszczynski 等人,1992)。

属性

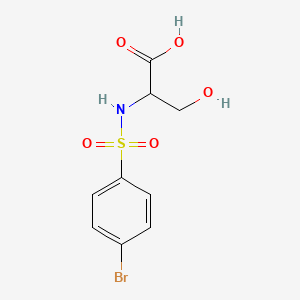

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKCDQUKAIUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)

![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)

![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)